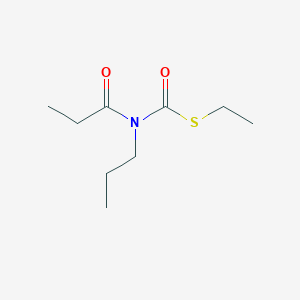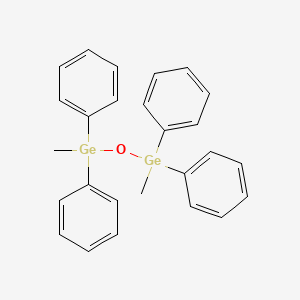
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is an organogermanium compound characterized by its unique molecular structure, which includes two germanium atoms bonded to phenyl groups and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane typically involves the reaction of germanium tetrachloride with phenylmagnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
GeCl4+4PhMgBr→GePh4+4MgBrCl
GePh4+2MeLi→Me2GePh2+2LiPh
The final step involves the hydrolysis of the intermediate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Purification steps, including recrystallization and chromatography, are employed to ensure the final product is free from impurities.
化学反应分析
Types of Reactions
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can yield lower oxidation state germanium compounds.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
科学研究应用
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain polymerization reactions.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of high-performance materials and as an additive in certain industrial processes.
作用机制
The mechanism by which 1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to stabilize reactive intermediates makes it useful in catalytic processes.
相似化合物的比较
Similar Compounds
- 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane
- 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane
- 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane
Uniqueness
1,3-Dimethyl-1,1,3,3-tetraphenyldigermoxane is unique due to the presence of germanium atoms, which impart distinct chemical properties compared to silicon-based analogs
属性
CAS 编号 |
134889-91-1 |
|---|---|
分子式 |
C26H26Ge2O |
分子量 |
499.7 g/mol |
IUPAC 名称 |
methyl-[methyl(diphenyl)germyl]oxy-diphenylgermane |
InChI |
InChI=1S/C26H26Ge2O/c1-27(23-15-7-3-8-16-23,24-17-9-4-10-18-24)29-28(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChI 键 |
HFWVEXAXMLGXNW-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)O[Ge](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





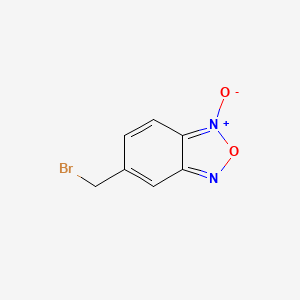

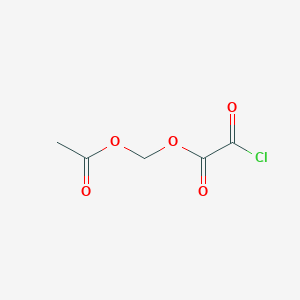

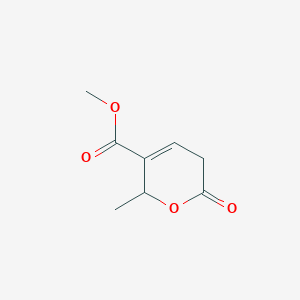
![3-[3-(Carboxymethoxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14264086.png)

![Benzaldehyde, 4,4'-[1,2-phenylenebis(methyleneoxy)]bis-](/img/structure/B14264095.png)
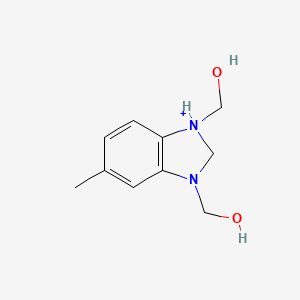
![Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate](/img/structure/B14264115.png)
